Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
- It belongs to the class of quinoline derivatives, specifically 4-hydroxy-2-quinolones.
- Quinoline-2,4-diones (the parent heterocycle) have diverse biological and pharmacological activities.
- The compound’s structure includes a benzoate ester linked to a tetrahydroisoquinoline moiety via a methoxy group.
Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: is a complex organic compound with the molecular formula C₂₇H₂₆N₂O₈.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
Reaction Conditions: Specific reaction conditions may vary, but they typically include refluxing in suitable solvents with appropriate reagents.
Industrial Production: While I don’t have specific industrial production methods, research labs often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: May serve as a lead compound for drug development.
Industry: Limited information, but its unique structure could inspire new materials.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other 4-hydroxy-2-quinolones, such as 4-hydroxyquinoline itself, exhibit related properties.
Uniqueness: Its specific substitution pattern and linkage make it distinct within this class.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C27H26N2O8 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H26N2O8/c1-34-24-14-19-12-13-28(26(30)17-4-8-20(9-5-17)29(32)33)23(22(19)15-25(24)35-2)16-37-21-10-6-18(7-11-21)27(31)36-3/h4-11,14-15,23H,12-13,16H2,1-3H3 |
InChI Key |
ICIYZDKXVBAABD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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